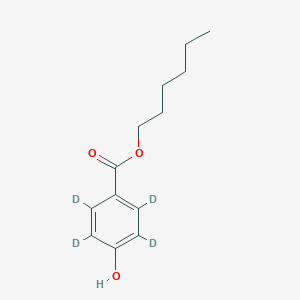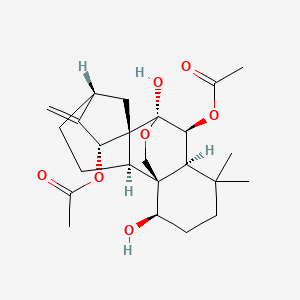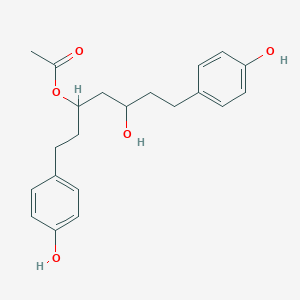
Vascular Eicosanoid Urinary Metabolite LC-MS Mixture
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This mixture contains a collection of metabolites of the major vasoactive eicosanoids, prostaglandin I2 (PGI2; Item No. 18220) and thromboxane A2 (TXA2), as well as of several oxylipins postulated to regulate vasoconstriction. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.Whereas PGI2 is a potent vasodilator and inhibitor of human platelet aggregation, TXA2 causes irreversible platelet aggregation and contraction of vascular and bronchial smooth muscle. Because both are rapidly metabolized, their urinary metabolites (11-dehydro TXB2, 2,3-dinor TXB2, 11-dehydro-2,3-dinor TXB2, and 2,3-dinor-6-keto PGF1α, serve as useful markers for their synthesis. The diol metabolites of various epoxyeicosatrienoic acids (EETs) have been used to document the oxylipins involved in vasoconstriction and hypertension.
科学的研究の応用
1. Clinical Pathological Assessment
The quantification of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, is crucial for understanding various pathological conditions due to their diverse physiological actions (Mizugaki, 2000). These compounds, derived from polyunsaturated fatty acids, are closely associated with different pathological states, and their measurement can be an index of these conditions and the effects of medical therapy.
2. Inflammation and Oxidative Stress Assessment
Eicosanoids are key indicators of inflammation and oxidative stress. Their measurement in urine, especially in patients with conditions like asthma, can provide insights into the inflammatory status and oxidative stress levels of individuals (Balgoma et al., 2013). This is significant for understanding and managing diseases characterized by inflammation and oxidative imbalances.
3. Phenotyping in Clinical Studies
Eicosanoids play a role in various diseases, including hypertension, cancer, and neurodegenerative disorders. Urinary eicosanoid profiling using LC-MS/MS can assist in clinical phenotyping, helping to understand the complex pathophysiology of these conditions (Gómez et al., 2019).
4. Investigating Disease Mechanisms
The analysis of eicosanoids in cell models using LC-MS/MS provides critical insights into physiological and pathophysiological processes, including diseases with inflammatory components, cardiovascular disease, and cancer (Martín-Venegas et al., 2014). This analysis is crucial for understanding the biochemical pathways involved in these conditions.
5. Biomarker Identification for Disease Severity
The quantification of eicosanoids can serve as biomarkers for the severity of diseases and the response to therapies, particularly in inflammatory conditions like Inflammatory Bowel Disease (IBD) (Chhonker et al., 2021). This assists in the prognosis and therapeutic management of such diseases.
6. Advanced Analytical Challenges and Solutions
Despite advancements, quantifying eicosanoids in biological matrices remains challenging due to their low quantities and susceptibility to oxidation. LC-MS/MS offers a standard and advanced method for this purpose, with recent developments improving the identification and quantitation abilities significantly (Chhonker et al., 2018).
特性
製品の起源 |
United States |
|---|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





